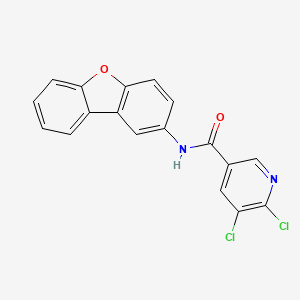
5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth. It has also been found to inhibit the activity of NF-κB, a signaling pathway involved in inflammation. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines, resulting in the anti-inflammatory activity of the compound.
Biochemical and Physiological Effects:
5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. It has also been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide in lab experiments include its high potency and selectivity towards cancer cells and its potential use in treating various diseases. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide. One direction is to study its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its potential use in treating other diseases such as autoimmune diseases and infectious diseases. Additionally, further research can be done to optimize the synthesis methods of the compound and to improve its solubility in water for better in vivo administration.
In conclusion, 5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis methods have been optimized, and its mechanism of action has been extensively studied. Further research can be done to explore its potential use in combination with other drugs and in treating other diseases.
Synthesemethoden
The synthesis of 5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 5,6-dichloro-2-formylpyridine with dibenzofuran-2-carboxylic acid in the presence of a suitable catalyst. Another method involves the reaction of 5,6-dichloro-2-formylpyridine with dibenzofuran-2-carboxylic acid chloride in the presence of triethylamine. These methods have been optimized to provide high yields of the compound.
Wissenschaftliche Forschungsanwendungen
5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide has been found to have potential therapeutic applications in various diseases. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory activity and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-14-7-10(9-21-17(14)20)18(23)22-11-5-6-16-13(8-11)12-3-1-2-4-15(12)24-16/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCSPGDHMJWFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(N=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethoxybenzyl)-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2705318.png)
![2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2705319.png)
![2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B2705320.png)


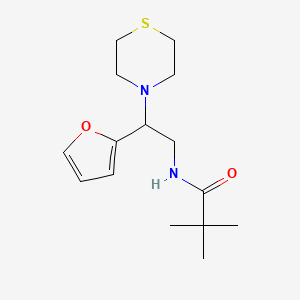
![5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2705328.png)

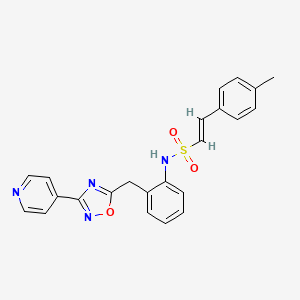
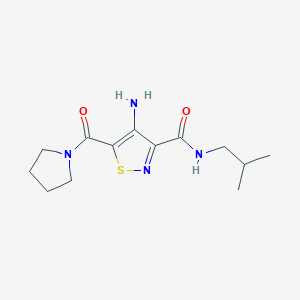
![3-Methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2705334.png)
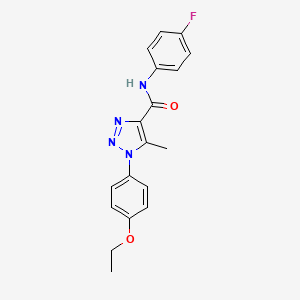
![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride](/img/structure/B2705336.png)